molecular formula C8H8F9I B3163091 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane CAS No. 883516-29-8

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

Cat. No.: B3163091
CAS No.: 883516-29-8
M. Wt: 402.04 g/mol
InChI Key: ODAVUHMRDFNBCS-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups and an iodine atom

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane involves its interaction with molecular targets through its trifluoromethyl and iodine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane is unique due to the combination of multiple trifluoromethyl groups and an iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .

Properties

IUPAC Name

1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVUHMRDFNBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
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Reactant of Route 3
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 4
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 5
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Reactant of Route 6
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

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